2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

Description

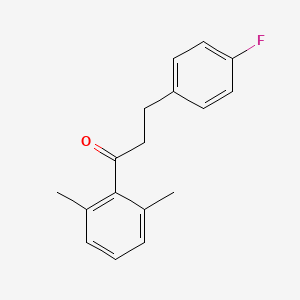

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone is a substituted propiophenone derivative characterized by a fluorophenyl group at the 3-position and methyl groups at the 2' and 6' positions of the aromatic ring. Propiophenones, in general, serve as key intermediates in organic synthesis, particularly in the preparation of chalcones, pharmaceuticals, and fragrances .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFBYVODKONIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644581 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-34-8 | |

| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoroacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : It can undergo reduction reactions, converting the ketone group into alcohols.

- Substitution Reactions : The fluorophenyl group can engage in nucleophilic aromatic substitution reactions.

These reactions are crucial for developing new synthetic pathways and creating novel compounds with potential therapeutic applications.

Research has demonstrated that this compound exhibits various biological activities, making it a subject of interest in pharmacological studies:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, contributing to its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic pathways involved in diseases.

Medical Applications

Ongoing research is exploring the potential of this compound in medicine:

- Therapeutic Development : Its unique properties make it a candidate for developing new drugs aimed at treating various conditions, including inflammation and pain relief.

- Analytical Chemistry : The compound is also used in analytical methods for detecting and quantifying substances in biological samples.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in cancer cells. This finding supports further exploration into its mechanisms of action and potential therapeutic uses.

Case Study 2: Antimicrobial Properties

In another study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it exhibited significant antibacterial activity, suggesting its potential application in developing new antimicrobial agents.

Data Table of Applications

| Application Area | Specific Uses | Observations/Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Engages in oxidation, reduction, and substitution |

| Biology | Antimicrobial and anticancer studies | Exhibits significant growth inhibition in cell lines |

| Medicine | Potential therapeutic agent | Investigated for anti-inflammatory effects |

| Analytical Chemistry | Detection and quantification in biological samples | Useful in various analytical methodologies |

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets through various pathways. The presence of the fluorophenyl group enhances its ability to participate in aromatic interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions contribute to its potential biological activities and effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary in substituent positions, halogenation, and functional groups. Key comparisons include:

Key Observations:

- Steric Effects: The 2',6'-dimethyl groups in the target compound introduce significant steric hindrance, reducing reactivity in catalytic amination compared to less hindered analogues (e.g., propiophenone derivatives with single methyl groups or halogens) .

- Electronic Effects : The 4-fluorophenyl group enhances electron-withdrawing properties, stabilizing intermediates in condensation reactions. This contrasts with hydroxy-substituted analogues like phloretin, where hydrogen bonding dominates .

- Biological Activity: Phloretin’s hydroxyl groups enable radical scavenging and antitumor effects, absent in methyl- or halogen-substituted propiophenones .

Physicochemical Properties

- Solubility : Methyl and halogen substituents reduce aqueous solubility compared to hydroxylated derivatives like phloretin, which exhibit higher polarity .

- Thermal Stability: Fluorophenyl-substituted propiophenones demonstrate higher thermal stability (decomposition >200°C) due to strong C-F bonds, whereas hydroxy-substituted analogues degrade at lower temperatures .

Biological Activity

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone, a member of the propiophenone family, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group and two methyl groups on the aromatic ring, which may influence its interaction with biological targets.

The mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cellular functions.

- Disruption of Cellular Processes : By modifying biomolecules, it can alter metabolic pathways and cellular signaling.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments conducted on various cancer cell lines demonstrated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The compound demonstrated notable inhibitory effects against these pathogens, indicating its potential as an antimicrobial agent.

Study on Anticancer Effects

A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation. This suggests that the compound may induce programmed cell death in cancer cells through a mitochondrial pathway.

Neurotoxicity Assessment

Another important aspect of research focused on the neurotoxic effects of substituted phenylpropanoids. A study conducted on differentiated SH-SY5Y neuroblastoma cells revealed that exposure to various derivatives, including this compound, resulted in concentration-dependent cytotoxicity. The results indicated potential neuroprotective or neurotoxic effects depending on the concentration used.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone, and how are intermediates characterized?

- Methodology : The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example, intermediates can be synthesized via coupling reactions between fluorinated aryl halides and propiophenone derivatives, using catalysts like copper(I) iodide in a basic medium (pH 4–6) . Characterization of intermediates relies on NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry for molecular weight verification .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-fluorination or dimerization). Monitor pH to stabilize reactive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodology :

- X-ray crystallography (via SHELXL/SHELXTL) is critical for resolving the 3D structure, especially for verifying methyl and fluorophenyl group orientations .

- NMR spectroscopy (e.g., ¹⁹F NMR) identifies electronic effects of fluorine substituents, while ¹H NMR detects methyl group splitting patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodology :

- Use density functional theory (DFT) to model the molecule’s geometry and compare it with X-ray data. Discrepancies in bond angles or ring puckering (quantified via Cremer-Pople parameters) may indicate steric strain or crystal packing effects .

- Validate computational models against high-resolution (<1.0 Å) crystallographic datasets to refine force fields .

Q. What computational strategies predict the reactivity of the fluorophenyl group in nucleophilic or electrophilic reactions?

- Methodology :

- Frontier molecular orbital (FMO) analysis identifies reactive sites by calculating HOMO-LUMO gaps. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring electrophilic attacks at the para position .

- Molecular dynamics simulations assess steric hindrance from the 2',6'-dimethyl groups, which may limit access to the fluorophenyl ring .

- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in halogenation or cross-coupling reactions) .

Q. What mechanistic insights explain the stability of this compound under photolytic or thermal conditions?

- Methodology :

- Conduct light-mediated degradation studies using UV-Vis spectroscopy to track decomposition products. The fluorophenyl group’s electron-deficient nature may reduce photolytic susceptibility compared to non-fluorinated analogs .

- Thermogravimetric analysis (TGA) quantifies thermal stability, while DFT calculates activation energies for bond cleavage .

- Data Interpretation : Correlate substituent effects (methyl vs. fluorine) with half-life under stress conditions .

Q. How can stereochemical ambiguities in derivatives of this compound be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.